Mellein

描述

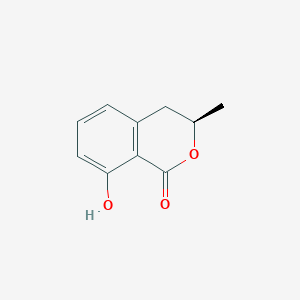

Mellein is a naturally occurring compound classified as a dihydroisocoumarin. It is primarily produced by various fungi, including Aspergillus ochraceus and Macrophomina phaseolina . This compound has been identified as a secondary metabolite with a range of biological activities, including antimicrobial and phytotoxic properties .

准备方法

Synthetic Routes and Reaction Conditions: Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of o-hydroxyphenylacetic acid under acidic conditions to form the dihydroisocoumarin structure . Another method includes the use of polyketide synthase enzymes in fungi, which catalyze the formation of this compound from simple precursors .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of fungal cultures. For instance, Macrophomina phaseolina and Lasiodiplodia theobromae have been used to produce this compound in culture media . The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

化学反应分析

Types of Reactions: Mellein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Hydroxythis compound derivatives.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

科学研究应用

Chemical Properties and Production

Mellein is primarily produced by fungi, but it can also be found in plants and bacteria. Its chemical structure allows it to participate in various biochemical processes, making it a subject of interest in several research domains. The production of this compound has been confirmed in various isolates of Macrophomina phaseolina, a fungus associated with charcoal rot disease in soybean plants, using advanced techniques like LC-MS/MS for identification and quantification .

Biological Activities

This compound exhibits several biological activities that are particularly relevant in agricultural and medical contexts:

- Antifungal Activity : Research has demonstrated that this compound possesses significant antifungal properties, particularly against plant pathogenic fungi such as Botrytis cinerea and Fulvia fulva. The compound has shown growth inhibition against these pathogens, suggesting its potential use as a natural fungicide .

- Antiviral Properties : this compound has been identified as an inhibitor of hepatitis C virus (HCV) replication, with an IC50 value of 35 μM. This positions this compound as a candidate for further development in antiviral therapies .

- Antibacterial Effects : Studies have indicated that certain derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, opening avenues for its use in developing new antibiotics .

Applications in Agriculture

This compound's antifungal properties make it a valuable asset in agriculture. By leveraging its natural ability to inhibit fungal growth, researchers are exploring its potential as a biopesticide. The use of this compound could reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

Case Studies

- Production from Fungal Isolates : A study investigated the frequency and amounts of this compound produced by various M. phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot. The study found that 28.1% of the isolates produced this compound, highlighting its prevalence and potential agricultural significance .

- Antiviral Screening : In a bio-guided purification study, this compound was isolated from fungal extracts and tested for its antiviral activity against HCV. The findings support further investigation into this compound's mechanism of action and therapeutic potential .

- Secondary Metabolite Research : this compound is part of ongoing research into secondary metabolites produced by marine microorganisms. These studies explore the vast potential of marine-derived compounds for pharmaceutical applications, including this compound's role as a bioactive metabolite .

Data Table: Summary of this compound's Biological Activities

作用机制

Mellein exerts its effects through various mechanisms:

相似化合物的比较

Mellein is compared with other dihydroisocoumarins such as:

Hydrangenol: Another dihydroisocoumarin with similar phytotoxic properties.

Botryodiplodin: A phytotoxin produced by the same fungal species, but with different biological activities.

Uniqueness: this compound’s unique combination of antimicrobial and phytotoxic properties, along with its production by diverse fungal species, sets it apart from other similar compounds .

生物活性

Mellein, a naturally occurring compound classified as a 3,4-dihydroisocoumarin, is primarily produced by fungi but is also found in various plants, insects, and bacteria. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, phytotoxic, and insecticidal properties. This article explores the biological activity of this compound through a review of recent research findings and case studies.

Chemical Structure and Sources

This compound can be represented structurally as follows:

It is produced by several fungal species, notably Aspergillus ochraceus and Macrophomina phaseolina, as well as by certain plant species. The biosynthesis pathways of this compound involve specific enzymes and genes that facilitate its production in these organisms .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

- Antibacterial : Studies indicate that this compound has effective antibacterial properties against Gram-positive bacteria. For example, the compound demonstrated strong inhibition against Staphylococcus aureus with an IC50 value of approximately 35 μM .

- Antifungal : this compound shows potent antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. Its fungicidal effects have been attributed to the disruption of fungal cell membranes .

- Algicidal : Research also suggests that this compound possesses algicidal properties, contributing to its potential use in managing algal blooms in aquatic environments .

Phytotoxic Effects

This compound is recognized for its phytotoxicity, which affects plant growth and development. It can induce necrotic leaf spots in various plant species, including hemp dogbane (Apocynum cannabinum) and apple trees (Malus domestica). These effects are significant for agricultural applications where this compound can be utilized as a natural herbicide .

Insecticidal Activity

The compound has shown remarkable effectiveness as an insecticide. Notably, it has been reported to have insecticidal activity against Calliphora erythrocephala, demonstrating its potential utility in pest management strategies .

Case Study 1: this compound Production by Macrophomina phaseolina

A study conducted on isolates of M. phaseolina from soybean plants revealed that 28.1% of the isolates produced this compound. The production was confirmed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The findings highlight the role of this compound in the pathogenicity of this fungus, suggesting that it may contribute to root infection mechanisms through toxin-mediated processes .

Case Study 2: Antiviral Activity Against HCV

Research on extracts from Aspergillus ochraceus showed that this compound inhibits the hepatitis C virus (HCV) protease enzyme with an IC50 value of 35 μM. This finding supports the potential therapeutic application of this compound in antiviral treatments .

Summary of Biological Activities

| Activity Type | Description | Example Organisms | IC50/Effectiveness |

|---|---|---|---|

| Antibacterial | Inhibits growth of bacteria | Staphylococcus aureus | 35 μM |

| Antifungal | Disrupts fungal cell membranes | Candida albicans, Aspergillus niger | Strong |

| Algicidal | Kills algae | Various freshwater algae | Effective |

| Phytotoxic | Induces necrosis in plants | Hemp dogbane, apple trees | Significant |

| Insecticidal | Kills insects | Calliphora erythrocephala | Remarkably effective |

属性

IUPAC Name |

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-33-1 | |

| Record name | (-)-Mellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。